Brevinin-1CHa
Description
Brevinin-1CHa is a member of the Brevinin peptide family, a class of antimicrobial peptides (AMPs) predominantly isolated from frog skin secretions. These peptides are characterized by their broad-spectrum antimicrobial activity against bacteria, fungi, and even enveloped viruses.
Brevinin peptides typically exhibit an amphipathic α-helical structure, a cationic net charge (due to lysine/arginine residues), and moderate hydrophobicity—properties critical for disrupting microbial membranes. Their sequences often include a conserved "Rana box" motif (C-terminal disulfide-bonded loop), enhancing stability and bioactivity. This compound is hypothesized to follow this structural paradigm, though its specific sequence and functional properties require experimental validation.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPIIAGVAAKVLPKLFCAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Note: this compound data inferred from Brevinin family trends due to absence of direct evidence.
Table 2: Structural and Functional Comparison
Key Findings from Analogous Peptides
Sequence Variability: Brevinin-1GHa’s sequence (FLGAVLKVGKLVPAICISKKC) includes charged residues (K, R) and hydrophobic residues (V, L, I), balancing cationic and hydrophobic interactions for membrane disruption. This compound likely shares this pattern, with minor substitutions altering charge or hydrophobicity .
Charge and Selectivity : A net charge of +5 (Brevinin-1GHa) enhances binding to negatively charged microbial membranes. This compound’s charge may vary slightly, impacting selectivity toward pathogens over host cells .
Hydrophobicity : Moderate hydrophobicity (μH = 0.358 in Brevinin-1GHa) facilitates membrane insertion without excessive hemolysis. Higher hydrophobicity in this compound could improve potency but increase toxicity .
Structural Stability : The "Rana box" in Brevinin-1GHa stabilizes its conformation. This compound likely retains this motif, critical for resisting proteolytic degradation .
Methodological Considerations for Comparative Studies
While direct data on this compound is unavailable, methodologies from and analytical guidelines () provide a framework for comparison:
- Sequence Analysis : Use tools like Clustal Omega for alignment with Brevinin-1GHa.
- Physicochemical Profiling : Calculate net charge (e.g., ProtParam), hydrophobicity (GRAVY index), and solubility .
- Activity Assays : Compare MIC (minimum inhibitory concentration) values against standard microbial strains.
- Structural Studies : Circular dichroism (CD) for secondary structure analysis and NMR for 3D conformation .
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